molecular formula C16H15N3 B2728450 1-(1H-1,3-benzodiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1281389-20-5

1-(1H-1,3-benzodiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2728450
CAS No.: 1281389-20-5
M. Wt: 249.317
InChI Key: MXBOWFNYTXFRNB-UHFFFAOYSA-N
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Description

1-(1H-1,3-benzodiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that combines the structural features of benzimidazole and tetrahydroisoquinoline. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The benzimidazole moiety is known for its presence in various bioactive compounds, while the tetrahydroisoquinoline structure is found in many natural alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-1,3-benzodiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzimidazole with tetrahydroisoquinoline derivatives under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product.

Another approach involves the cyclization of N-(2-aminophenyl)-1,2,3,4-tetrahydroisoquinoline under oxidative conditions. This method often employs oxidizing agents such as potassium permanganate or hydrogen peroxide to promote the cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

1-(1H-1,3-benzodiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the benzimidazole moiety to its dihydro form.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted benzimidazole and tetrahydroisoquinoline derivatives.

Scientific Research Applications

1-(1H-1,3-benzodiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1H-1,3-benzodiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The tetrahydroisoquinoline structure may interact with neurotransmitter systems, influencing neurological functions. The compound’s effects are mediated through these interactions, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-1,3-benzodiazol-2-yl)ethan-1-one
  • 2-(1H-1,3-benzodiazol-2-yl)phenol
  • 2-(2-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole)

Uniqueness

1-(1H-1,3-benzodiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to its combined structural features of benzimidazole and tetrahydroisoquinoline. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets sets it apart from other similar compounds.

Properties

IUPAC Name

1-(1H-benzimidazol-2-yl)-1,2,3,4-tetrahydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3/c1-2-6-12-11(5-1)9-10-17-15(12)16-18-13-7-3-4-8-14(13)19-16/h1-8,15,17H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBOWFNYTXFRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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